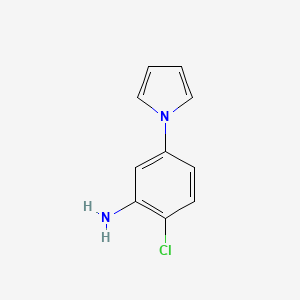

2-Chloro-5-pyrrol-1-yl-phenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-5-pyrrol-1-yl-phenylamine is a chemical compound with the molecular formula C10H9ClN2 and a molecular weight of 192.65 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle, making it a versatile scaffold in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-pyrrol-1-yl-phenylamine typically involves the reaction of 2-chloroaniline with pyrrole under specific conditions. One common method includes:

Starting Materials: 2-chloroaniline and pyrrole.

Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Procedure: The 2-chloroaniline is first deprotonated by the base, followed by the addition of pyrrole.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Análisis De Reacciones Químicas

Electrophilic Substitution

The chlorine substituent on the aniline ring undergoes electrophilic substitution due to its electron-withdrawing nature. This reaction is facilitated by the activating effect of the pyrrole ring, which donates electron density to the aromatic system. Common substituents include nitro groups, alkyl halides, or other functional groups introduced via nitration or alkylation under acidic conditions .

Key Reaction Example :

-

Reagents/Conditions : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at elevated temperatures.

-

Outcome : Introduction of a nitro group at the para position relative to the chlorine, forming a nitro-substituted derivative.

Oxidation and Reduction

The pyrrole ring is susceptible to oxidation, forming pyrrolidone derivatives under acidic conditions. Reduction of the pyrrole ring can yield pyrrolidine analogs, which may alter the compound’s electronic properties.

Reaction Mechanisms :

-

Oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media converts the pyrrole to a pyrrolidone moiety.

-

Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the pyrrole ring to pyrrolidine.

Coupling Reactions

The aniline’s amino group participates in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl or heteroaryl derivatives. These reactions are catalyzed by palladium and require boronic acid partners.

Example Conditions :

-

Reagents : Palladium(II) acetate, potassium carbonate (K₂CO₃), and a boronic acid.

-

Solvent : DME (dimethyl ether) or toluene.

Cyclization and Ring Formation

Oxidative cyclization facilitated by copper catalysts can lead to fused heterocyclic systems. For instance, copper-mediated reactions may form pyrrolo[1,2-a]isoquinoline derivatives by coupling with appropriate substrates .

Reaction Conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Oxidative Cyclization | Cu(OAc)₂, H₂O₂ | Acetonitrile | 50–80°C | ~70% |

Nucleophilic Substitution

The chlorine atom can be replaced by nucleophiles such as azides, thiols, or alcohols under basic conditions. For example, sodium azide (NaN₃) in polar aprotic solvents like DMF facilitates substitution, yielding azide derivatives .

Reaction Conditions :

| Nucleophile | Solvent | Temperature | Product Example |

|---|---|---|---|

| Sodium Azide | DMF | 60–80°C | Azide derivative |

Research Findings and Data Tables

NMR Data for Structural Confirmation :

For derivatives synthesized via oxidation or substitution, NMR spectroscopy confirms structural changes. For example, the pyrrole’s protons shift upfield upon oxidation to pyrrolidone .

| Compound | Key NMR Shifts (δ, ppm) |

|---|---|

| Pyrrole-Aniline | 6.30–7.20 (aromatic H) |

| Oxidized Pyrrolidone | 2.50–3.50 (CH₂ groups) |

Yield Optimization :

Multicomponent reactions, such as those involving isatin and alkynes, achieve yields up to 85% under optimized conditions (e.g., TFA in toluene at 50°C) .

| Reaction Type | Yield | Reference |

|---|---|---|

| Multicomponent Synthesis | 72–85% |

Aplicaciones Científicas De Investigación

Synthesis and Preparation Methods

The synthesis of 2-Chloro-5-pyrrol-1-yl-phenylamine typically involves the reaction of 2-chloroaniline with pyrrole. The reaction is conducted under specific conditions to yield the desired compound:

- Starting Materials : 2-chloroaniline and pyrrole.

- Reaction Conditions : A base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is used, often in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Chemistry

In chemistry, this compound serves as a crucial building block in synthesizing more complex molecules. Its unique structure allows for versatile modifications that can lead to new compounds with desirable properties .

Biology

The compound is employed in biological studies focusing on enzyme inhibition and protein interactions. It has been investigated for its potential to modulate biological pathways, making it a valuable tool in biochemical research .

Medicine

In medicinal chemistry, this compound has shown promise for various therapeutic properties:

- Anticancer Activity : Studies have indicated that compounds derived from this structure exhibit significant anticancer effects. For example, related pyrrole derivatives have demonstrated potent activity against cancer cell lines .

- Antimicrobial Properties : Research has highlighted its potential as an antimicrobial agent against various bacterial strains .

Industry

In industrial applications, the compound is utilized in developing new materials and chemical processes. Its unique chemical properties make it suitable for creating innovative products in various sectors .

Anticancer Efficacy

A study explored the anticancer properties of derivatives related to this compound. These derivatives were tested against primary chronic lymphocytic leukemia cells and exhibited a therapeutic window significantly higher than that of normal cells, indicating selective toxicity towards cancerous cells .

Antimicrobial Activity

Research evaluated the antimicrobial efficacy of various compounds related to this compound. Notably, certain derivatives showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L .

Data Summary Table

| Application Type | Activity Type | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Chemistry | Building Block | N/A | Essential for synthesizing complex molecules |

| Biology | Enzyme Inhibition | N/A | Modulates biological pathways |

| Medicine | Anticancer | GI50 values ~38 nM | Potent against cancer cell proliferation |

| Medicine | Antimicrobial | MIC: 15.62 - 31.25 μmol/L | Effective against MRSA |

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-pyrrol-1-yl-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring allows the compound to bind effectively to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Similar Compounds

Pyrrole: A parent compound with a simpler structure.

Pyrrolidine: A saturated analog of pyrrole with different biological activities.

2-Chloroaniline: A precursor in the synthesis of 2-Chloro-5-pyrrol-1-yl-phenylamine

Uniqueness

This compound is unique due to the presence of both a chloro group and a pyrrole ring, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .

Actividad Biológica

2-Chloro-5-pyrrol-1-yl-phenylamine is a chemical compound with the molecular formula C10H9ClN2 and a molecular weight of 192.65 g/mol. It has garnered interest in various scientific fields due to its unique structural features, which include a chloro group and a pyrrole ring. This combination may confer distinct biological activities, making it a subject of research in medicinal chemistry, biology, and materials science.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroaniline with pyrrole. The reaction is conducted under specific conditions using bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Synthetic Route Overview

| Starting Material | Reagent | Base | Solvent |

|---|---|---|---|

| 2-Chloroaniline | Pyrrole | NaH/K2CO3 | DMF/THF |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyrrole ring enhances its binding affinity, potentially inhibiting target activity or altering biological pathways .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been investigated for its effects on various cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 = 25 µM

- HCT-116 (colon cancer) : IC50 = 9 µM

- HeLa (cervical cancer) : IC50 = 25 µM .

The compound induces apoptosis in cancer cells, with flow cytometric analysis revealing an increase in both early and late apoptotic populations upon treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial applications. It has been evaluated for its ability to inhibit bacterial growth, suggesting potential utility in developing new antimicrobial agents .

Study on Anticancer Activity

In a study evaluating the anticancer effects of various pyrrole derivatives, this compound was noted for its significant cytotoxicity against HCT116 cells. The study reported that modifications to the compound's structure could enhance its efficacy and selectivity against different cancer types .

Study on Apoptosis Induction

Another study focused on the compound's mechanism of inducing apoptosis in cancer cells. Treatment with varying concentrations led to a marked increase in apoptotic cells, demonstrating its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Pyrrole | C4H5N | Basic heterocyclic framework |

| 2-Chloroaniline | C6H6ClN | Precursor for various derivatives |

| N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides | Complex derivatives | Anticancer properties |

The presence of both a chloro group and a pyrrole ring in this compound provides it with distinct reactivity and biological activity compared to these simpler structures.

Propiedades

IUPAC Name |

2-chloro-5-pyrrol-1-ylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h1-7H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQKJFLOBOWCPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.